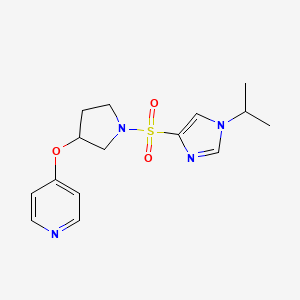
4-((6-Chloro-4-phénylquinazolin-2-yl)amino)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide, also known as AC-480, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is overexpressed in many types of cancer and is associated with tumor growth and progression. AC-480 has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
Target of Action
The primary target of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide acts by inhibiting the activity of CA IX . By doing so, it disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby inhibiting their proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolic shift to anaerobic glycolysis, a process that is crucial for their survival under hypoxic conditions . This disruption in the metabolic pathway leads to a decrease in tumor cell proliferation .
Result of Action
The inhibition of CA IX by 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide leads to a significant decrease in tumor cell proliferation . In addition, it has been shown to induce apoptosis in certain cancer cell lines .
Action Environment
The action of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is influenced by the tumor microenvironment. Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in such environments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is that it is a small molecule inhibitor, which makes it relatively easy to administer to cells or animals. However, 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is also relatively complex to synthesize, which can make it difficult to obtain in large quantities. Additionally, 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide. One area of interest is in combination therapy with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies for other oncogenic pathways. Another potential direction is in the development of more potent or selective EGFR inhibitors based on the structure of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide. Finally, clinical trials will be needed to determine the safety and efficacy of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide in humans and to identify potential biomarkers of response.
Méthodes De Synthèse
The synthesis of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide involves several steps, including the formation of the quinazoline ring and the attachment of the sulfonamide group. The exact synthesis method has not been widely published, but it is known that 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is a relatively complex molecule to synthesize.
Applications De Recherche Scientifique
- Résultats de recherche:
Activité anticancéreuse
Potentiel diurétique
Analyse Biochimique
Biochemical Properties
The compound 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide interacts with various enzymes and proteins. It has been found to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . The nature of these interactions involves the compound binding to the enzyme, thereby inhibiting its activity .
Cellular Effects
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of carbonic anhydrase IX, which plays a role in tumor cell metabolism . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide involves its binding interactions with carbonic anhydrase IX . By binding to this enzyme, the compound inhibits its activity, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been shown to have a significant inhibitory effect against carbonic anhydrase IX .
Metabolic Pathways
Given its inhibitory effect on carbonic anhydrase IX, it is likely that it interacts with metabolic pathways involving this enzyme .
Propriétés
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-15-7-9-16(10-8-15)28(22,26)27/h1-12H,(H2,22,26,27)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXTXMFSFVNJPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)



![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)
![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)


![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)
![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)


